molecular formula C18H27NO5 B13255780 tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13255780
M. Wt: 337.4 g/mol
InChI Key: LQHGZUYLRKPFCP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a 2,3-dimethoxyphenyl substituent at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the hydroxyl and aryl substituents may influence stereoelectronic properties and biological interactions .

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-10-9-12(14(20)11-19)13-7-6-8-15(22-4)16(13)23-5/h6-8,12,14,20H,9-11H2,1-5H3

InChI Key

LQHGZUYLRKPFCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of the Piperidine Core

The foundational step involves synthesizing the piperidine ring, which can be achieved via various routes, including:

For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine can serve as an intermediate, typically obtained through asymmetric synthesis or chemical resolution methods, involving chiral auxiliaries or resolution with tartaric acid derivatives.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to the nitrogen atom of the piperidine ring to enhance stability during subsequent reactions:

- Reagent: Di-tert-butyl dicarbonate (Boc2O)
- Conditions: Organic solvents such as dichloromethane (DCM), with bases like triethylamine or sodium bicarbonate
- Typical reaction: Nucleophilic attack of the amine on Boc2O, forming N-Boc protected piperidine

This step is standard in amino protection strategies and is crucial for selective functionalization at other positions.

Functionalization at the 3-Position: Hydroxyl Group Introduction

The hydroxyl group at the 3-position can be introduced via:

Alternatively, the hydroxyl group can be introduced through hydroboration-oxidation if an alkene precursor is available, or via direct hydroxylation using oxidizing agents under controlled conditions.

Introduction of the 2,3-Dimethoxyphenyl Group at the 4-Position

The aromatic substitution at the 4-position involves:

  • Cross-coupling reactions , such as Suzuki-Miyaura coupling, utilizing a boronic acid derivative of 2,3-dimethoxyphenyl.
  • Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base like potassium phosphate or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

This step is supported by the literature on aromatic functionalization of heterocycles, ensuring regioselectivity and high yields.

Final Assembly and Purification

The final compound is obtained through:

Summary of Reaction Conditions and Reagents

Step Reagents Solvent Conditions Purpose
Boc protection Boc2O DCM Room temperature, inert atmosphere Protect amine group
Hydroxylation Oxidants (e.g., m-CPBA, OsO4) or hydroxylation reagents DCM, aqueous Controlled temperature Introduce hydroxyl at C-3
Aromatic coupling Boronic acid derivative, Pd catalyst, base THF, DMF 50°C, inert atmosphere Attach 2,3-dimethoxyphenyl group

Research Data and Literature Support

  • The synthesis of related piperidine derivatives such as tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate involves palladium-catalyzed cross-coupling reactions with boronic acids, as detailed in chemical synthesis literature.
  • The protection and functionalization strategies align with standard organic synthesis protocols documented in synthetic organic chemistry references, emphasizing regioselectivity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and 2,3-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are often used to dissolve the reactants and facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings Reference CAS/ID
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate 2,3-dimethoxyphenyl, 3-OH Inferred Inferred High steric hindrance at 4-position; regioselective acylation favored at amine site despite methoxy groups N/A
trans (±) tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate 4-chlorophenyl, 3-OH C₁₆H₂₂ClNO₃ 311.81 Increased lipophilicity due to Cl substituent; used in bioactive small-molecule libraries 188861-32-7
tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate 4-methylphenyl, 3-OH C₁₇H₂₅NO₃ 291.39 Methyl group enhances hydrophobicity; potential intermediate in CNS drug synthesis N/A
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate Benzyl, 4-oxo C₁₈H₂₃NO₃ 317.38 Oxo group at 4-position increases electrophilicity; used in spirocyclic compound synthesis 193274-82-7
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 4-amino, 3-OH C₁₀H₂₀N₂O₃ 216.28 Amino group enables peptide coupling; applied in protease inhibitor development 443955-98-4

Key Structural and Functional Differences:

Hydroxyl vs. Oxo Groups: The 3-hydroxyl group in the target compound and its analogs (e.g., CAS 443955-98-4) facilitates hydrogen bonding, whereas the 4-oxo group in CAS 193274-82-7 increases reactivity toward nucleophiles .

Synthetic Utility: Boc-protected piperidines with amino or hydroxyl groups (e.g., CAS 443955-98-4) are versatile intermediates for chiral drug synthesis, while benzyl or aryl substituents (e.g., CAS 193274-82-7) are used to modulate steric and electronic properties in lead optimization .

Biological Implications: Compounds with chlorophenyl or methylphenyl groups (e.g., CAS 188861-32-7 and ) are prioritized in oncology and neurology due to their hydrophobic interactions with target proteins.

Biological Activity

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, often referred to as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and its potential as a multi-target therapeutic agent.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₇NO₅
  • Molecular Weight : 337.41 g/mol
  • CAS Number : 1354958-87-4

M4 exhibits several biological activities primarily through its interactions with key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase Inhibition : M4 acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, M4 increases the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer's disease models .
  • β-Secretase Inhibition : The compound also inhibits β-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. This inhibition is crucial as amyloid-beta aggregation is a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : In vitro studies have shown that M4 protects astrocytes from apoptosis induced by amyloid-beta exposure. This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α and decreased oxidative stress markers .

In Vitro Studies

M4 was subjected to various in vitro assays to evaluate its efficacy:

  • Cell Viability Assays : M4 demonstrated significant protective effects on astrocyte cell viability when exposed to amyloid-beta (Aβ) peptides.
  • Enzyme Activity Assays : The compound showed an IC₅₀ of 15.4 nM for β-secretase and a Kᵢ of 0.17 μM for AChE, indicating potent inhibitory activity against these enzymes .

In Vivo Studies

In vivo models further elucidated the compound's potential:

  • Scopolamine-Induced Memory Impairment : In rat models treated with scopolamine (a cholinergic antagonist), M4 administration resulted in decreased levels of Aβ and improved memory performance compared to control groups. However, the effects were less pronounced than those observed with standard treatments like galantamine .

Case Studies

Several studies have highlighted the potential applications of M4:

  • Alzheimer's Disease Models : Research indicates that M4 can mitigate cognitive decline in animal models by targeting multiple pathways involved in Alzheimer's pathology.
  • Inflammation and Oxidative Stress : The compound's ability to reduce inflammatory markers suggests potential applications beyond neurodegeneration, possibly extending to conditions characterized by chronic inflammation and oxidative stress .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for M4 compared to other related compounds:

CompoundAChE Inhibition (IC₅₀)β-Secretase Inhibition (IC₅₀)Neuroprotective Effects
M40.17 μM15.4 nMYes
Galantamine0.01 μMNot specifiedYes
Donepezil0.5 μMNot specifiedYes

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